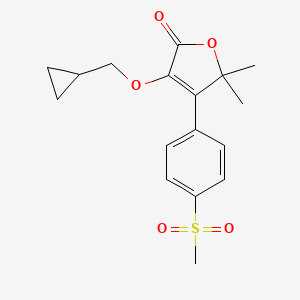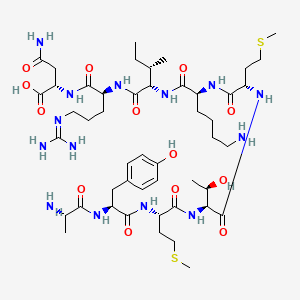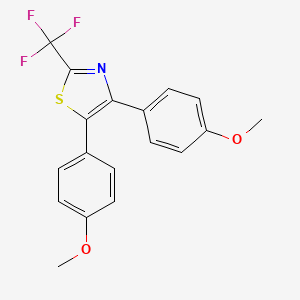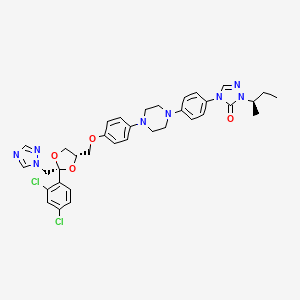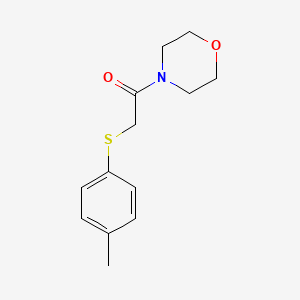
1-Morpholino-2-(p-tolylthio)ethanone
Overview
Description
1-Morpholino-2-(p-tolylthio)ethanone is a chemical compound with the molecular formula C13H17NO2S and a molecular weight of 251.35 g/mol . It is also known as FKBP12-IN-Q2 and is an inhibitor of FKBP12.
Synthesis Analysis
The synthesis of morpholino-based compounds often involves phosphoramidite chemistry . The synthesis of modified morpholino monomers can be performed in a few steps through the condensation between 6-hydroxymethyl-morpholine acetal and nucleobases under Lewis acid conditions .Molecular Structure Analysis
The molecular structure of 1-Morpholino-2-(p-tolylthio)ethanone consists of a morpholino ring attached to a 2-(p-tolylthio)ethanone group .Scientific Research Applications
Diagnostic Applications
Morpholinos are used in diagnostic applications due to their unique properties such as backbone charge neutrality, resistance to enzymatic degradation, and a weak impact of ionic strength on their hybridization behavior. These properties make them suitable for use in various diagnostic assays and molecular biology techniques .
Antisense Applications
In developmental biology, morpholinos are commonly used as antisense oligonucleotides to block specific mRNA translation in cells. This allows researchers to study gene function by observing the effects of reducing or eliminating the production of target proteins .
Cancer Research
Morpholinos have been utilized in cancer research as inhibitors of certain enzymes, such as glucosylceramide synthase (GCS), which can sensitize multidrug-resistant (MDR) cancer cells by promoting ceramide accumulation and enhancing anticancer drug concentration in cells .
Molecular Biology
Within molecular biology, morpholinos serve as tools for gene knockdown experiments, enabling the study of gene expression and protein function. They are preferred for their stability and specificity compared to other antisense molecules like siRNAs and shRNAs .
Spectroscopic Studies
Morpholinos are also used in spectroscopic studies of larger molecules and transition metal complexes due to their ability to influence spectroscopic properties .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-11-2-4-12(5-3-11)17-10-13(15)14-6-8-16-9-7-14/h2-5H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTALQRPWNSLNHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholino-2-(p-tolylthio)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




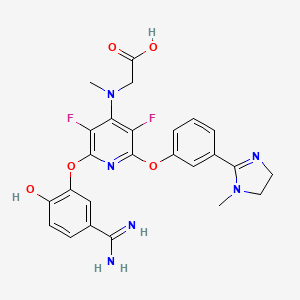
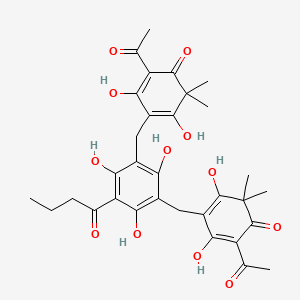

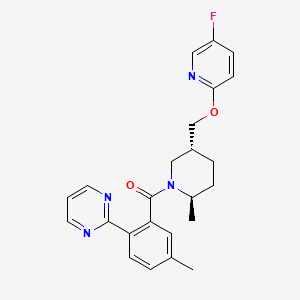
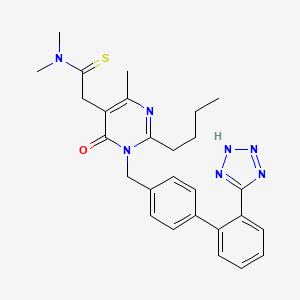
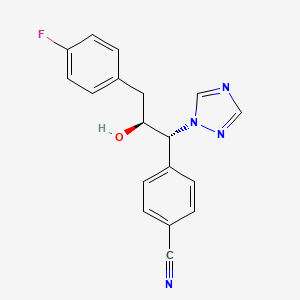

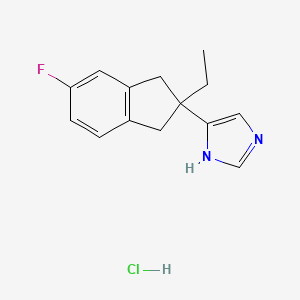
![5-Fluoro-N-(2-(4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B1672678.png)
